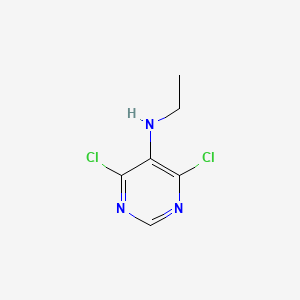

4,6-dichloro-N-ethylpyrimidin-5-amine

Overview

Description

Molecular Structure Analysis

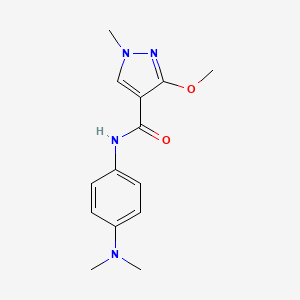

The molecular structure of “4,6-dichloro-N-ethylpyrimidin-5-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 192.04 g/mol . It has a density of 1.4±0.1 g/cm3 and a boiling point of 305.7±37.0 °C at 760 mmHg .Scientific Research Applications

New Access to Thiazolo[4,5‐d]pyrimidine Derivatives

Research by Bakavoli, Nikpour, and Rahimizadeh (2006) outlines a process for obtaining 4-Amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine. This process is pivotal for synthesizing new thiazolo[4,5-d] pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis and their potential applications in developing novel compounds with possible pharmacological activities Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2006). Journal of Heterocyclic Chemistry, 43, 1327-1329.

Synthesis and Structure of 6-Substituted 9-(2-Ethoxy-1,3-dioxan-5-yl)purines

Mishnev et al. (1979) explored the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate, leading to the synthesis of novel purine derivatives. This study not only sheds light on the structural diversity attainable through modifications of pyrimidine derivatives but also on their potential utility in the development of nucleoside analogs and other biologically active compounds Mishnev, A., et al. (1979). Chemistry of Heterocyclic Compounds, 15, 798-804.

Investigation of Regioselectivity on the Reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with Ammonia

Doulah et al. (2014) conducted a study focusing on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research contributes to our understanding of the reactivity and potential synthetic applications of pyrimidine derivatives in producing compounds with selective functionalization Doulah, A., et al. (2014). Arabian Journal of Chemistry, 7, 1000-1002.

Antihypertensive Activity of 6-Arylpyrido[2,3-d]pyrimidin-7-amine Derivatives

A study by Bennett et al. (1981) on the synthesis and evaluation of 51 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity reveals the therapeutic potential of pyrimidine derivatives. Notably, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure, highlighting the role of pyrimidine derivatives in medicinal chemistry and drug development Bennett, L., et al. (1981). Journal of Medicinal Chemistry, 24, 382-389.

Synthesis and Biological Evaluation of Some 5-Ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines

Research by Chhabria et al. (2007) on the synthesis and biological evaluation of aminopyrimidines as potent analgesic and anti-inflammatory agents underscores the significant pharmaceutical applications of pyrimidine derivatives. This work demonstrates the potential for developing new therapeutic agents based on the structural modification of pyrimidine derivatives Chhabria, M., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17, 1022-1024.

Properties

IUPAC Name |

4,6-dichloro-N-ethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMTMXDEZPQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2990797.png)

![N-(4-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2990803.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2990804.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2990810.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2990811.png)

![8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990814.png)

![tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2990817.png)